molecular formula C59H94N14O19 B607553 Friulimicin B CAS No. 239802-15-4

Friulimicin B

Numéro de catalogue: B607553
Numéro CAS: 239802-15-4
Poids moléculaire: 1303.5 g/mol
Clé InChI: HVYFVLAUKMGKHL-USKUEUQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Complex Formation with Bactoprenol Phosphate (C55-P)

Friulimicin B exerts its antimicrobial effect by forming a Ca²⁺-dependent 1:1 stoichiometric complex with the lipid carrier bactoprenol phosphate (C55-P), a key component in bacterial cell wall biosynthesis . This interaction disrupts the cell wall precursor cycle, preventing the recycling of C55-P for peptidoglycan and teichoic acid synthesis.

Key Interaction Parameters
Binding Affinity
Calcium Dependency
Target Specificity

Role of Calcium in Structural Conformation and Binding

Calcium ions are indispensable for both the structural stability of this compound and its target interaction:

  • Conformational Stabilization : Circular dichroism (CD) spectroscopy revealed that Ca²⁺ induces a structural shift in this compound, stabilizing its secondary structure and enabling optimal binding .
  • Bridging Function : Ca²⁺ acts as a mediator between the anionic peptide and the phosphate group of C55-P, enhancing binding affinity by ~6-fold compared to Ca²⁺-free conditions .

Structural Determinants for Activity

The chemical structure of this compound is critical for its interactions:

  • Macrocyclic Core : A decapeptide ring with conserved residues (e.g., DXDG motif) facilitates Ca²⁺ coordination .
  • Lipid Tail : A branched-chain fatty acid enhances membrane association, though binding specificity is governed by Ca²⁺-mediated interactions with C55-P .
  • Unusual Amino Acids : Incorporation of nonproteinogenic residues (e.g., 2,3-diaminobutyric acid) contributes to peptide rigidity and target recognition .

Comparative Mechanism with Daptomycin

While structurally similar to daptomycin, this compound’s mode of action differs significantly:

Feature This compound Daptomycin
Primary Target C55-P carrier lipid Cytoplasmic membrane depolarization
Calcium Role Structural stabilization + target bridging Membrane insertion
Stress Response Strong induction of ECF σ factors (σᴹ, σⱽ) Activates LiaRS two-component system

Activité Biologique

Friulimicin B is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis. It has garnered attention due to its potent antibacterial activity against a range of gram-positive bacteria, including multidrug-resistant strains. This article explores the biological activity of this compound, detailing its mechanism of action, structural characteristics, and relevant research findings.

Structural Characteristics

This compound consists of a macrocyclic decapeptide core linked to a branched-chain fatty acid. Its amphiphilic nature, characterized by an overall negative charge, enhances its solubility in water and its interaction with bacterial membranes. The presence of calcium ions (Ca2+\text{Ca}^{2+}) is crucial for its antimicrobial activity, facilitating the formation of complexes that are essential for its function .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It forms a calcium-dependent complex with the bactoprenol phosphate carrier (C55-P), disrupting the cycle of cell wall precursor synthesis. This unique target distinguishes this compound from other antibiotics like daptomycin, which primarily disrupt membrane integrity .

Antibacterial Spectrum

This compound demonstrates strong cidal activity against various gram-positive pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Enterococci
  • Obligate anaerobes

Its effectiveness against these resistant strains highlights its potential as a therapeutic agent in clinical settings .

In Vitro Studies

In vitro studies have showcased this compound's ability to inhibit the growth of sensitive strains such as Bacillus subtilis. These studies typically involve bioassays where cultures are incubated on defined media and evaluated for zones of inhibition, indicating antibacterial activity .

Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster responsible for this compound production has been sequenced and analyzed. This cluster contains genes for peptide synthetases and proteins involved in the synthesis of nonproteinogenic amino acids critical for the antibiotic's structure. Understanding this biosynthetic pathway is essential for potential genetic engineering applications aimed at enhancing production yields or modifying antibiotic properties .

Comparative Activity Table

AntibioticTarget PathogenMechanism of ActionResistance Profile
This compoundGram-positive bacteriaInhibition of cell wall synthesisEffective against MRSA
DaptomycinGram-positive bacteriaMembrane depolarizationResistance observed in some strains
VancomycinGram-positive cocciInhibition of cell wall synthesisResistance in enterococci

Propriétés

Key on ui mechanism of action

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall.

Numéro CAS

239802-15-4

Formule moléculaire

C59H94N14O19

Poids moléculaire

1303.5 g/mol

Nom IUPAC

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid

InChI

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1

Clé InChI

HVYFVLAUKMGKHL-USKUEUQVSA-N

SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

SMILES isomérique

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C

SMILES canonique

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Friulimicin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friulimicin B
Reactant of Route 2
Friulimicin B
Reactant of Route 3
Friulimicin B
Reactant of Route 4
Friulimicin B
Reactant of Route 5
Friulimicin B
Reactant of Route 6
Friulimicin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.